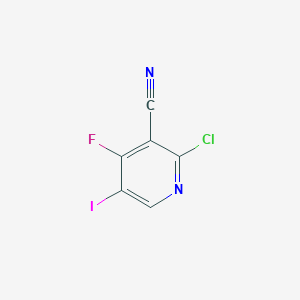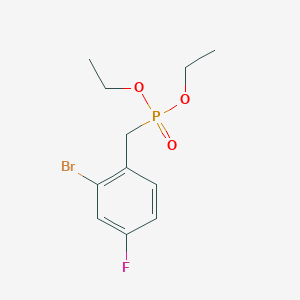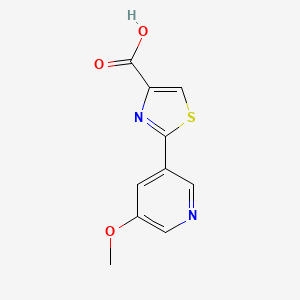![molecular formula C12H12BrNO4 B13686081 Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate is an organic compound with a complex structure that includes a brominated phenyl group and an amino-butenedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate typically involves the reaction of 2-bromoaniline with dimethyl acetylenedicarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate exerts its effects is largely dependent on its interaction with biological molecules. The brominated phenyl group can participate in halogen bonding, while the amino-butenedioate moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate
- Dimethyl 2-[(2-Fluorophenyl)amino]-2-butenedioate
- Dimethyl 2-[(2-Iodophenyl)amino]-2-butenedioate
Comparison: Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with chlorine, fluorine, or iodine. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H12BrNO4 |
|---|---|
Peso molecular |
314.13 g/mol |
Nombre IUPAC |
dimethyl 2-(2-bromoanilino)but-2-enedioate |
InChI |
InChI=1S/C12H12BrNO4/c1-17-11(15)7-10(12(16)18-2)14-9-6-4-3-5-8(9)13/h3-7,14H,1-2H3 |
Clave InChI |
SDIZYXYEAVIZOS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



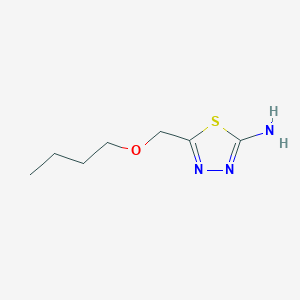
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
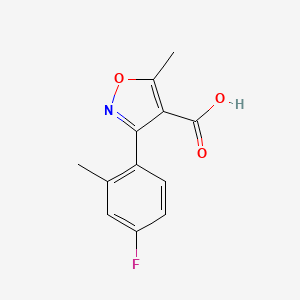

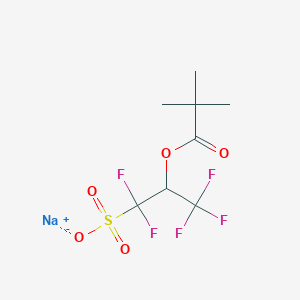

![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)


